2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, also known as FPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, inflammation, and appetite regulation. The inhibition of FAAH by FPA has been shown to increase the levels of endocannabinoids in the body, leading to various therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and appetite regulation. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity for FAAH inhibition, which makes it suitable for use in various scientific research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for FAAH inhibition. Another potential direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer. Additionally, the study of this compound in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Overall, the study of this compound has the potential to lead to the development of new therapies for various conditions.
Synthesemethoden
The synthesis of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to yield 2-(piperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with thiazole-2-carboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and potency, making it suitable for use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. The inhibition of FAAH by this compound has been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects. This compound has been studied for its potential use in the treatment of various conditions such as pain, inflammation, anxiety, and depression. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-3-1-2-4-14(13)26(23,24)19-11-15(22)20-12-5-8-21(9-6-12)16-18-7-10-25-16/h1-4,7,10,12,19H,5-6,8-9,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPTAVTTNQIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNS(=O)(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.